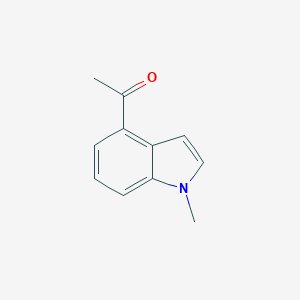

1-(1-Methyl-1H-indol-4-yl)ethanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-methylindol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUMTUNMRMQBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CN(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566592 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120160-29-4 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Methyl 1h Indol 4 Yl Ethanone and Its Analogues

Targeted Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone

The direct synthesis of this compound often involves the strategic manipulation of a pre-formed indole (B1671886) ring, utilizing organometallic reagents or modifying existing functional groups at the 4-position.

Strategies Involving Organometallic Reagents (e.g., Methyl Lithium)

Organometallic reagents, particularly organolithium compounds, are powerful tools for the formation of carbon-carbon bonds. In the synthesis of this compound, methyl lithium acts as a potent nucleophile. These reagents are highly reactive and must be handled under anhydrous conditions, often at low temperatures, to prevent side reactions. nih.gov The carbon atom in organometallic reagents like methyl lithium is electron-rich, making it a strong nucleophile and a strong base. nih.gov

A key strategy involves the reaction of methyl lithium with a suitable derivative of 1-methyl-1H-indole-4-carboxylic acid. This approach leverages the reactivity of the carboxylic acid derivative to introduce the acetyl group.

Precursor Modifications from 1-Methyl-1H-indole-4-carboxylic Acid Derivatives

A well-documented method for preparing this compound is through the treatment of 1-methyl-1H-indole-4-carboxylic acid with methyl lithium. In a typical procedure, a solution of 1-methyl-1H-indole-4-carboxylic acid in dry tetrahydrofuran (B95107) (THF) is cooled to a low temperature (e.g., -65° to -55°C) under a nitrogen atmosphere. Methyl lithium is then added dropwise. The reaction is carefully controlled and quenched after a period of warming. This process converts the carboxylic acid into the desired methyl ketone.

The following table summarizes a reported synthesis:

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| 1-Methyl-1H-indole-4-carboxylic Acid | Methyl Lithium | Tetrahydrofuran (THF) | -65°C to 0°C | This compound | ~91% |

Synthetic Routes to Related Indole Ethanone (B97240) Derivatives

A variety of synthetic methods have been established for the construction of the core indole nucleus, which can then be functionalized to yield indole ethanone derivatives. These include classic name reactions and modern catalytic processes.

Fischer Indolization and Variants for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring. wikipedia.orgtestbook.com The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgrsc.orgtestbook.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org By selecting appropriately substituted phenylhydrazines and carbonyl compounds, a wide array of indole derivatives can be prepared. For the synthesis of indole ethanone derivatives, a diketone or a keto-aldehyde could be utilized in the Fischer synthesis. A variation known as the interrupted Fischer indolization has also been developed to create fused indoline (B122111) ring systems. nih.gov

Palladium-Catalyzed Coupling Reactions in Indole Synthesis

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Several palladium-catalyzed methods have been developed for indole synthesis. The Mori–Ban–Heck indole synthesis, for instance, involves the intramolecular Heck cyclization of N-allyl-o-haloanilines. researchgate.net

A significant advancement is the Buchwald modification of the Fischer indole synthesis, where N-arylhydrazones are prepared via the palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.orgorganic-chemistry.org This method expands the scope of the Fischer synthesis by allowing the use of stable precursors and avoiding the isolation of potentially sensitive aryl hydrazines. organic-chemistry.org Other palladium-catalyzed strategies include the intramolecular cyclization of 2-alkynylanilines and imines, which can yield highly functionalized indoles. organic-chemistry.orgscholaris.ca Furthermore, a combination of palladium-catalysis and photoredox catalysis enables the direct C-H activation of aromatic enamines for indole synthesis under mild conditions. nih.gov

Green Chemistry Approaches and Microwave-Assisted Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, often referred to as green chemistry. openmedicinalchemistryjournal.com These approaches aim to reduce waste, use less hazardous solvents, and improve energy efficiency. tandfonline.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technique, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. tandfonline.comtandfonline.comresearchgate.net

Microwave irradiation has been successfully applied to the synthesis of various indole derivatives. tandfonline.comresearchgate.net For example, a microwave-assisted, three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds provides a regioselective route to 3-functionalized indoles in green solvents like ethanol (B145695) and water. acs.org This method is notable for being metal-free and having short reaction times. acs.org Microwave heating has also been used in the cycloisomerization of 2-alkynylanilines in water without the need for added catalysts or acids. researchgate.net These green methodologies represent the forefront of efficient and sustainable indole synthesis. rsc.orgrsc.org

The following table highlights some green chemistry approaches to indole synthesis:

| Method | Key Features | Advantages |

| Microwave-Assisted Three-Component Reaction | Metal-free, green solvents (ethanol/water) | High regioselectivity, short reaction times, operational simplicity. acs.org |

| Microwave-Assisted Cycloisomerization | Catalyst-free, water as solvent | Environmentally friendly, avoids toxic catalysts and solvents. researchgate.net |

| Cellulose Sulfuric Acid Catalysis | Solid acid catalyst, solvent-free | Reusable catalyst, economical, and environmentally benign. openmedicinalchemistryjournal.com |

Role of Catalysts (e.g., Indium(III) Chloride) in Indole Derivative Formation

The synthesis of functionalized indoles, a core structure in many biologically active compounds, is often enhanced through the use of catalysts. Indium(III) chloride (InCl₃) has emerged as a particularly effective catalyst for various reactions involving the indole nucleus. Its utility lies in its ability to act as a Lewis acid, activating substrates and facilitating bond formation under mild conditions, often leading to high yields and selectivity.

Research has demonstrated the efficacy of Indium(III) chloride in promoting the addition of indoles to activated aza-aromatic systems. thieme-connect.comresearchgate.netcancer.gov In these reactions, typically 10 mol% of the catalyst is sufficient to produce functionalized indoles in excellent yields. thieme-connect.comresearchgate.net The process is valuable for creating complex molecules by functionalizing both the indole and quinoline (B57606) scaffolds in a single, one-pot operation. thieme-connect.comresearchgate.net The reaction tolerates a variety of functional groups, including halides, esters, ethers, nitro, and cyano groups, highlighting its broad applicability. thieme-connect.com

Furthermore, Indium(III) chloride has been successfully employed to catalyze the reaction between vinyl azides and unfunctionalized indoles, resulting in the formation of 3-vinyl indoles. acs.orgnih.gov This method is notable for being the first to achieve the displacement of an azide (B81097) group with a carbon nucleophile while preserving the vinyl functionality. acs.orgnih.gov The reactions proceed under very mild conditions and provide excellent yields, even on a gram scale. acs.orgnih.gov

While other indium salts like indium(III) triflate and indium(III) perchlorate (B79767) have been tested, Indium(III) chloride has been identified as the most effective catalyst for these types of transformations. thieme-connect.com The catalytic activity of Indium(III) chloride is crucial for the efficient synthesis of a wide range of indole derivatives that are of significant interest in medicinal chemistry.

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Indium(III) chloride | Addition of indoles to activated aza-aromatics | 10 mol% catalyst loading, excellent yields, high selectivity, one-pot operation. | thieme-connect.comresearchgate.net |

| Indium(III) chloride | Reaction of vinyl azides with indoles | Mild reaction conditions, excellent yields, preserves vinyl function, scalable. | acs.orgnih.gov |

Stereoselective Synthesis and Chiral Analogues of this compound (e.g., (1R)-1-(1-methyl-1H-indol-4-yl)ethan-1-ol)

The synthesis of chiral molecules, where specific three-dimensional arrangements of atoms are required, is a significant challenge in organic chemistry. For analogues of this compound, such as the chiral alcohol (1R)-1-(1-methyl-1H-indol-4-yl)ethan-1-ol, stereoselective methods are necessary to produce the desired enantiomer.

A primary strategy for accessing such chiral indole derivatives is the stereoselective reduction of a prochiral ketone. In the case of forming (1R)-1-(1-methyl-1H-indol-4-yl)ethan-1-ol, this would involve the asymmetric reduction of the parent ketone, this compound. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

One common approach involves the use of chiral catalysts or reagents that can deliver a hydride to one face of the carbonyl group preferentially. For instance, the reduction of related indole-containing ketones has been accomplished using chiral auxiliaries in conjunction with reducing agents like lithium aluminum hydride (LiAlH₄). Asymmetric hydrogenation, employing catalysts based on metals like ruthenium or rhodium complexed with chiral ligands, is another powerful technique for achieving high enantioselectivity in the reduction of ketones.

While specific literature on the stereoselective synthesis of (1R)-1-(1-methyl-1H-indol-4-yl)ethan-1-ol is not prevalent, the synthesis of structurally similar compounds provides a clear precedent. For example, the synthesis of (R)-1-(1H-indol-3-yl)ethan-1-ol is approached through the stereoselective reduction of the corresponding acetaldehyde (B116499) or acetic acid derivatives. These established methods for creating chiral centers in indole-containing molecules are directly applicable to the synthesis of the chiral analogues of this compound.

| Target Chiral Analogue | Precursor | General Synthetic Method | Potential Reagents/Catalysts |

|---|---|---|---|

| (1R)-1-(1-methyl-1H-indol-4-yl)ethan-1-ol | This compound | Asymmetric Reduction | Chiral reducing agents (e.g., LiAlH₄ with chiral auxiliaries), Asymmetric hydrogenation catalysts (e.g., Ru- or Rh-based) |

Reactivity and Chemical Transformations of 1 1 Methyl 1h Indol 4 Yl Ethanone

Reactions at the Carbonyl Group (e.g., Reduction to Alcohol using Sodium Borohydride)

The ethanone (B97240) moiety possesses a reactive carbonyl group that is susceptible to nucleophilic attack. A primary example of this is the reduction of the ketone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. masterorganicchemistry.comyoutube.com It effectively reduces aldehydes and ketones to their corresponding alcohols without affecting less reactive functional groups like esters or amides. masterorganicchemistry.com

In this reaction, the borohydride ion (BH₄⁻) serves as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon of the 1-(1-Methyl-1H-indol-4-yl)ethanone. This nucleophilic addition breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup step, yields the final product, 1-(1-Methyl-1H-indol-4-yl)ethanol. youtube.com

Interactive Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|

Reactions Involving the Indole (B1671886) Nitrogen (N1)

The nitrogen atom at position 1 of the indole ring in the subject compound is substituted with a methyl group. This structural feature fundamentally alters its reactivity compared to an unsubstituted indole. In indoles possessing an N-H bond, the nitrogen can act as a nucleophile or be deprotonated to form an indolyl anion, which can then undergo reactions such as N-alkylation or N-acylation.

However, in this compound, the absence of an acidic proton on the nitrogen atom precludes these typical reaction pathways. The nitrogen's lone pair of electrons is integral to the aromaticity of the indole ring system, and the presence of the methyl group renders the N1 position unreactive towards electrophiles or bases under standard conditions. Consequently, reactions that require the direct participation of the indole N-H proton are not feasible for this molecule.

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indole, which is a highly nucleophilic aromatic system. nih.gov The regioselectivity of EAS on this compound is directed by the combined electronic effects of the N-methyl group and the C4-acetyl group.

Inherent Reactivity of Indole : The indole ring is inherently activated towards electrophilic attack, with the C3 position being the most electron-rich and nucleophilic due to the influence of the nitrogen atom.

Effect of the N-Methyl Group : The methyl group at the N1 position is an electron-donating group (activating) through an inductive effect. It further enhances the nucleophilicity of the indole ring, reinforcing the preference for substitution at the C3 position.

Effect of the C4-Acetyl Group : The acetyl group is a moderate electron-withdrawing group (deactivating) through resonance and inductive effects. It reduces the electron density of the aromatic system, particularly the benzene (B151609) portion of the indole nucleus. As a deactivating group, it directs incoming electrophiles to positions meta to itself (i.e., C5 and C7), while deactivating the ortho (C3, C5) and para (C7) positions relative to C4.

Interactive Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Position | Influence of N-Methyl Group | Influence of C4-Acetyl Group | Predicted Reactivity |

|---|---|---|---|

| C2 | Weakly activated | Neutral | Low |

| C3 | Strongly activated | Weakly deactivated (ortho) | High (Most likely site) |

| C5 | Neutral | Deactivated (ortho) | Very Low |

| C6 | Neutral | Neutral | Moderate (Possible under forcing conditions) |

Formation of Complex Heterocyclic Systems Utilizing Indole Ethanone Scaffolds as Building Blocks

This compound is a valuable building block for the synthesis of more complex heterocyclic structures. researchgate.net The reactivity of both the acetyl group and the indole nucleus can be exploited to construct fused or substituted ring systems, which are prevalent in medicinal chemistry. biomedres.us

The methyl ketone of the acetyl group is particularly useful. Its α-protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of condensation reactions, such as:

Aldol and Claisen-Schmidt Condensations : Reaction with aldehydes or ketones to form α,β-unsaturated ketones (chalcones), which are precursors to pyrazolines, pyrimidines, and other heterocycles.

Mannich Reactions : Reaction with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group.

Synthesis of Pyrazoles : Condensation with hydrazine (B178648) derivatives.

Furthermore, the acetyl group can be a handle for other transformations that lead to cyclization. For example, reaction with a reagent like Lawesson's reagent can convert the carbonyl to a thiocarbonyl, opening pathways to thiazole (B1198619) synthesis. While literature on the specific 4-acetyl isomer is specialized, extensive research on the analogous 3-acetylindoles demonstrates their successful use in constructing a wide array of fused heterocyclic systems, providing a strong precedent for the synthetic utility of this compound. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1 1 Methyl 1h Indol 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR, 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(1-Methyl-1H-indol-4-yl)ethanone and its analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H and ¹³C NMR, provide unambiguous assignment of protons and carbons within the molecule. sorbonne-universite.frresearchgate.net

In the ¹H NMR spectrum of 1-(1-methyl-1H-indol-3-yl)ethanone, a derivative of the title compound, characteristic signals are observed. biosynth.com For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been analyzed to confirm their structural integrity. researchgate.net The chemical shifts (δ) in the ¹H NMR spectrum are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) are given in Hertz (Hz). jmchemsci.com For example, in a derivative, the methyl protons of an indole (B1671886) may appear as a singlet, while aromatic protons exhibit multiplets in the downfield region. orientjchem.org The diastereotopic methylene (B1212753) protons in some derivatives can appear as complex splitting patterns. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. sorbonne-universite.frresearchgate.net The chemical shifts in ¹³C NMR are also reported in ppm. For instance, the carbonyl carbon of the ethanone (B97240) group typically appears at a downfield chemical shift. jmchemsci.com The combination of ¹H and ¹³C NMR, often aided by 2D techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of the molecular structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 1-(1H-Indol-3-yl)ethanone | ¹H | 8.21 (s, 1H), 8.13 (s, 1H), 7.42-7.44 (m, 1H), 7.17-7.24 (m, 2H), 2.51 (s, 3H) | rsc.org |

| 2-Chloro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethanone | ¹H | 3.80 (s, 3H), 3.85 (s, 3H), 4.80 (s, 2H), 6.94 (dd, 1H), 7.49 (d, 1H), 7.68 (d, 1H), 8.40 (s, 1H) | mdpi.com |

| 2-Chloro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethanone | ¹³C | 33.4, 45.9, 55.1, 102.8, 111.6, 112.1, 112.8, 126.5, 132.0, 138.2, 155.9, 185.3 | mdpi.com |

| [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone | ¹³C | 10.6, 109.6, 111.8, 119.4, 122.9, 127.6, 129.1, 129.9, 130.1, 130.8, 132.9, 133.1, 137.8, 195.7 | orientjchem.org |

Note: The data presented are for related indole derivatives and serve as illustrative examples of the types of spectroscopic information obtained.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. jmchemsci.commdpi.comsemanticscholar.orgresearchgate.net The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A key feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethanone group, which typically appears in the region of 1650-1700 cm⁻¹. jmchemsci.comorientjchem.org For example, in [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone, the C=O stretch is observed at 1650 cm⁻¹. orientjchem.org In other derivatives, this band can be found at slightly different wavenumbers, such as 1653 cm⁻¹ for 2-chloro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethanone. mdpi.com

Other important vibrations include the N-H stretch in derivatives with an unsubstituted indole nitrogen, which appears as a sharp peak around 3300-3400 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-N stretching and various bending vibrations contribute to the fingerprint region of the spectrum, providing a unique pattern for each compound. jmchemsci.com

Table 2: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1650 - 1700 | jmchemsci.comorientjchem.org |

| Indole N-H | Stretching | 3300 - 3400 | orientjchem.org |

| Aromatic C-H | Stretching | > 3000 | jmchemsci.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. researchgate.netjmchemsci.commdpi.comsemanticscholar.orgresearchgate.net

MS provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which reveals the molecular weight of the compound. rsc.org HRMS, with its high accuracy, allows for the determination of the exact mass of the molecule, which in turn enables the unambiguous confirmation of its molecular formula. rsc.orgnih.gov For instance, the calculated exact mass for a derivative can be compared to the experimentally found value to a high degree of precision, confirming the elemental composition. jmchemsci.com

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different parts of the molecule.

Table 3: Mass Spectrometry Data for Indole Derivatives

| Compound/Derivative | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 1-(1H-Indol-3-yl)ethanone | HRMS | 160.0757 ([M+H]⁺) | 160.0774 | rsc.org |

| 1-(5-Bromo-1H-indol-3-yl)ethanone | HRMS | 237.9860 ([M+H]⁺) | - | rsc.org |

| [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone | MS | - | 311.30 (M⁺) | orientjchem.org |

Note: The data presented are for related indole derivatives and serve as illustrative examples.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The crystal structure of a related compound, (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, revealed an E configuration around the double bond and the presence of intermolecular hydrogen bonding. growingscience.com In other indole derivatives, X-ray analysis has shown that the indole ring system is nearly planar. iucr.org The detailed geometric parameters obtained from X-ray crystallography are crucial for understanding intermolecular interactions in the solid state and for computational modeling studies. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC, TLC)

A variety of chromatographic techniques are employed to assess the purity of this compound and its derivatives, as well as to separate them from reaction mixtures and impurities. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. uni-giessen.de

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purification of these compounds. science.gov It offers high resolution and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture by their retention time and mass-to-charge ratio. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller stationary phase particles and higher pressures than HPLC, resulting in faster analysis times, improved resolution, and increased sensitivity. science.govmeasurlabs.com UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for the analysis of complex mixtures of indole derivatives. science.gov

These chromatographic methods are essential for ensuring the purity of the synthesized compounds, which is a prerequisite for obtaining reliable data from other analytical techniques and for any subsequent applications.

Computational Chemistry and Theoretical Studies on 1 1 Methyl 1h Indol 4 Yl Ethanone

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G**, are employed to determine optimized molecular geometries and electronic properties. acgpubs.orgresearchgate.netresearchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions (e.g., AutoDock Vina)

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. Software like AutoDock Vina is commonly used for these simulations. bionaturajournal.com Studies on various indole derivatives demonstrate that these compounds can bind to a range of enzymes and receptors, suggesting potential therapeutic applications. researchgate.netrsc.orgresearchgate.net

Cyclooxygenase-2 (COX-2) Enzyme: Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potential inhibitors of the COX-2 enzyme, a key target in the development of anti-inflammatory drugs. researchgate.netacs.org Molecular docking studies have predicted that these indole derivatives can fit well within the active site of the COX-2 enzyme. researchgate.netresearchgate.net The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction. For example, various indole derivatives have shown promising binding energies, suggesting they could be effective COX-2 inhibitors. acs.orgnih.gov One study found that a synthesized 1-(1H-indol-1-yl)ethanone derivative exhibited strong anti-inflammatory and analgesic activity, which was supported by molecular docking results showing excellent binding interaction with the COX-2 receptor. researchgate.net

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents. nih.gov Computational studies have explored the interaction of indole-based compounds with DNA gyrase. Docking simulations of certain indole derivatives into the active site of DNA gyrase (PDB: 1KZN) have revealed excellent binding interactions, suggesting a potential mechanism for their antibacterial activity. nih.gov These studies help in rationalizing the structure-activity relationship and designing more potent antibacterial agents.

FtsZ Protein: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is essential for bacterial cell division and is considered a promising target for novel antibiotics. acs.orgnih.govresearchgate.net In silico studies have been conducted on indole derivatives to evaluate their potential as FtsZ inhibitors. researchgate.net Research on new benzimidazole (B57391) bridged benzophenone (B1666685) substituted indole scaffolds showed that potent compounds from in vitro tests also performed well in docking studies against the FtsZ protein, indicating a good correlation between experimental and computational results. researchgate.net

Table 1: Predicted Binding Affinities of Indole Derivatives with Various Enzymes

| Compound Type | Target Enzyme | Software | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1-(1H-indol-1-yl)ethanone derivative | COX-2 | Not Specified | -9.3 to -8.3 (for COX-1 and COX-2) | researchgate.net |

| Pyrazolo[4,3-c]cinnoline derivative | COX-2 | Not Specified | -15.9 to -16.8 (Intermolecular Energy) | acs.orgnih.gov |

| 1-methylindol derivative (6q) | Tubulin (Colchicine site) | Not Specified | Not explicitly stated, but described as binding tightly | rsc.orgresearchgate.net |

| 3-substitue 2-methyl indole analog | Acetylcholinesterase (AChE) | Not Specified | -9.3 to -6.0 | bohrium.com |

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is a significant target in drug discovery. nih.gov Molecular modeling and docking studies have been instrumental in understanding how indole-based compounds, including those structurally similar to 1-(1-Methyl-1H-indol-4-yl)ethanone, interact with the CB1 receptor. researchgate.net These studies suggest that interactions like aromatic stacking and hydrogen bonding are crucial for binding. researchgate.netacs.org For instance, docking studies of cannabimimetic indoles into the CB1 receptor have shown that their affinity is consistent with aromatic stacking interactions within a specific microdomain of the receptor. researchgate.netacs.org Virtual screening of millions of molecules against the CB1 receptor structure has successfully identified novel agonists, with docking poses confirmed by experimental structures. escholarship.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide valuable information about the conformational changes of a ligand and its target receptor upon binding, as well as the stability of the resulting complex. semanticscholar.orgmdpi.comnih.gov For indole derivatives, MD simulations have been used to validate docking results and to analyze the stability of the ligand-protein complex. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations can reveal how the complex behaves in a dynamic environment, providing a more realistic picture than static docking poses. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. semanticscholar.org These models are a cornerstone of ligand-based drug design, used to predict the activity of new compounds and to guide the optimization of lead candidates. semanticscholar.orgijptjournal.com For indole derivatives, both 2D and 3D-QSAR studies have been successfully applied. rsc.orgresearchgate.net These models are built using a set of compounds with known activities and a range of calculated molecular descriptors. A statistically validated QSAR model can then be used to predict the activity of newly designed compounds, saving time and resources by prioritizing the synthesis of the most promising candidates. semanticscholar.orgnih.gov For example, 3D-QSAR modeling of 1-methylindol derivatives provided a basis for further optimization of these compounds as potential anticancer agents. rsc.orgresearchgate.net

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The stability and crystalline packing of this compound are governed by a network of weak intramolecular and intermolecular interactions. While specific crystallographic and in-depth computational studies exclusively on this molecule are not extensively available in the current body of scientific literature, valuable insights can be drawn from computational and experimental analyses of closely related indole derivatives. These studies allow for a theoretical exploration of the potential non-covalent interactions that dictate the supramolecular assembly of this compound.

The primary interactions expected to play a role in the molecular structure and crystal packing of this compound include C–H···O hydrogen bonds and π–π stacking interactions. The presence of the acetyl group provides a hydrogen bond acceptor (the carbonyl oxygen), while various C-H bonds on the indole ring and the methyl groups can act as weak hydrogen bond donors. Furthermore, the aromatic indole ring system is conducive to π–π stacking, a significant force in the organization of aromatic molecules in the solid state.

Theoretical studies on related indole derivatives, such as N-sulfonylated and bromo-substituted indoles, have highlighted the importance of weak hydrogen bonding and π–π interactions in defining their crystal structures. iucr.orgresearchgate.net For instance, in some substituted 1-(phenylsulfonyl)-1H-indole derivatives, intermolecular C–H···O hydrogen bonds and slipped π–π stacking interactions between indole systems are the dominant forces in the crystal lattice. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. For example, studies on indole-ketone hydrogen-bonded complexes have utilized DFT to investigate the interaction energies and geometries of such systems. mdpi.com In the case of this compound, DFT calculations would be expected to reveal the formation of dimeric or more extended structures stabilized by C–H···O interactions between the acetyl oxygen of one molecule and C-H donors of a neighboring molecule.

Based on the analysis of related compounds, the following table summarizes the likely intermolecular interactions and their significance for this compound.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| C–H···O Hydrogen Bond | Indole Ring C-H, Methyl C-H | Carbonyl Oxygen | Formation of dimers and extended chains |

| π–π Stacking | Indole Ring | Indole Ring | Contribution to layered structures and overall stability |

| C–H···π Interactions | Methyl C-H, Acetyl C-H | Indole Ring | Further stabilization of the crystal lattice |

| van der Waals Forces | All atoms | All atoms | General contribution to close packing |

This table is an inference based on studies of structurally related indole derivatives.

Mechanistic Insights into Biological Activities of Indole Ethanone Scaffolds

Modulation of Enzyme Activity (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

There is no specific scientific literature available that details the modulation of enzyme activity, including the inhibition of Cyclooxygenase-2 (COX-2), by 1-(1-Methyl-1H-indol-4-yl)ethanone.

Research on other indole-containing molecules, such as Indomethacin and its analogues, has established the indole (B1671886) nucleus as a key pharmacophore for COX inhibition. nih.govmdpi.com The anti-inflammatory effects of these compounds are primarily due to the inhibition of COX enzymes, which blocks the synthesis of prostaglandins. nih.govbrieflands.com The mechanism often involves the indole scaffold fitting into the active site of the COX enzyme. nih.gov However, a compound's specific inhibitory profile (COX-1 vs. COX-2 selectivity) and potency are heavily influenced by the substituents on the indole ring. nih.gov Without experimental data, the effect of this compound on COX-2 or other enzymes remains unconfirmed.

Interactions with Specific Protein Targets and Molecular Pathways (e.g., DNA Gyrase, FtsZ Protein, Tubulin, Estrogen Receptors)

Direct evidence of this compound interacting with DNA gyrase, FtsZ protein, tubulin, or estrogen receptors is not available in the current body of scientific research. The potential for these interactions is generally inferred from studies on other indole derivatives.

DNA Gyrase: Some indole derivatives are known to exhibit antibacterial activity by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. Molecular docking studies on various indole-based compounds have explored their binding interactions with the active site of DNA gyrase. sid.irjmchemsci.com

FtsZ Protein: The FtsZ protein is a key component of the bacterial cell division machinery and a target for novel antibacterial agents. Certain complex heterocyclic compounds incorporating an indole moiety have been investigated for their potential to bind to FtsZ and disrupt bacterial cell division. researchgate.net

Tubulin: Tubulin polymerization is a critical process in eukaryotic cell division, making it a major target in anticancer research. A number of indole derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. smolecule.comresearchgate.net Studies have specifically highlighted derivatives of 1-methylindole (B147185) as potential tubulin inhibitors, although these findings pertain to isomers or more complex structures than this compound. researchgate.net

Estrogen Receptors: The indole scaffold is present in molecules that can modulate estrogen receptors (ERs). For instance, complex synthetic indole derivatives have been evaluated as antagonists for ERα and GPER in breast cancer cells. acs.org However, no such activity has been reported specifically for this compound.

Antimicrobial Mechanisms of Action (e.g., Antibacterial, Antifungal)

While this compound has been noted for its potential antimicrobial properties, specific studies elucidating its mechanism of action against bacteria or fungi are lacking. The antimicrobial effects of the broader indole class are thought to stem from various mechanisms, including the disruption of cell division by targeting proteins like FtsZ, or the inhibition of essential enzymes such as DNA gyrase. researchgate.net Other proposed mechanisms for indole-based antimicrobials include the inhibition of biofilm formation and the disruption of metabolic pathways. nih.gov Without dedicated research, the specific antimicrobial pathway for this compound is unknown.

Anticancer Research Modalities and Associated Molecular Pathways

This compound is suggested to have potential anticancer activity, though empirical evidence and mechanistic studies are not present in the literature. Research on the general class of indole derivatives points to several anticancer mechanisms. A primary pathway involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, induces cell cycle arrest, and triggers apoptosis. smolecule.comresearchgate.net Other indole compounds have been shown to exert anticancer effects by inhibiting protein kinases, inducing apoptosis through caspase activation, or interacting with specific cancer-related pathways. acs.orgnih.gov For example, certain indole-based sulfonohydrazides have shown selective inhibition of breast cancer cell lines. nih.gov The specific molecular pathways affected by this compound have not been investigated.

Anti-inflammatory and Analgesic Research at the Molecular Level

There are no available studies on the anti-inflammatory or analgesic properties of this compound. The molecular basis for these activities in other indole compounds, such as indomethacin, is the inhibition of the COX enzymes, which reduces the production of inflammatory prostaglandins. mdpi.comeurekaselect.com The analgesic effect is also linked to this reduction in prostaglandins, which are key mediators of pain signaling. acs.org The structure-activity relationship for anti-inflammatory and analgesic effects is highly specific, and no data exists to support this role for this compound. researchgate.net

Antioxidant Activity and Related Biochemical Pathways

The antioxidant potential of this compound has not been evaluated in published studies. The indole nucleus itself is an electron-rich system, and many indole derivatives are recognized for their antioxidant properties. omicsonline.org The proposed mechanism often involves the indole nitrogen acting as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). acs.org This activity is highly dependent on the substituents on the indole ring, which can affect the compound's redox potential. The specific capacity of this compound to participate in biochemical pathways related to oxidative stress is currently unknown.

Other Reported Biological Activities and Underlying Mechanisms (e.g., Antileishmanial, Antiviral, Anticonvulsant)

No specific research has been published detailing the antileishmanial, antiviral, or anticonvulsant activities of this compound. Studies on structurally diverse heterocyclic compounds that include indole, triazole, or thiadiazole moieties have reported such activities. For instance, certain triazole derivatives containing an indole group have been screened for anticonvulsant effects, while some heteroaryl-ethanolamine derivatives with an indole core have been investigated as potential antiviral agents. google.comnih.gov However, these molecular structures are significantly different from this compound, and their biological activities cannot be attributed to it.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitutions on the Indole (B1671886) Core and Ethanone (B97240) Moiety on Biological Activity

The biological profile of indole derivatives can be finely tuned by introducing various substituents onto the indole core and associated side chains. Research has shown that even minor modifications can lead to significant changes in pharmacological activity.

Indole Core Substitutions:

The position and nature of substituents on the bicyclic indole ring system are critical determinants of biological activity.

N1-Substitution: The nitrogen atom of the indole ring is a key site for modification. Methylation at the N1 position, as seen in the title compound, can influence lipophilicity and receptor interaction. Replacing the N-methyl group with larger substituents, such as a pentyl group, has been shown to produce potent synthetic cannabinoid receptor agonists. Conversely, methylation of the indole nitrogen in other series has led to inactivity, suggesting that the N-H group can be a crucial hydrogen bond donor for binding to certain biological targets.

C3-Position: The C3 position is the most common site for substitution in simple indole alkaloids. mdpi.com Attaching various groups at this position has led to compounds with diverse activities. For instance, indole-3-thiosemicarbazide derivatives have demonstrated both anticancer and antioxidant properties. nih.gov

C5-Position: Substitutions at the C5 position have been shown to modulate activity. The introduction of a halogen, such as fluorine, at this position can sometimes decrease activity in certain series of G-protein-coupled receptor 84 (GPR84) antagonists. acs.org However, in other contexts, halogen substitutions on the indole ring have been associated with potent anticancer activity. mdpi.com

Other Positions: The introduction of an aryl group substituted with bromine at either the C3 or C5 position has shown favorable results for tyrosine kinase inhibition. mdpi.com Halogen derivatives (F, Cl, Br) at the C5 or C7 position can also affect cytotoxicity. mdpi.com

Ethanone Moiety Modifications:

The ethanone group (acetyl group) and its linkage to the indole core also play a significant role in determining the biological effects.

Carbonyl Group: The carbonyl group of the ethanone moiety is a key pharmacophoric feature, often participating in hydrogen bonding with target receptors. researchgate.net

α-Carbon Substitutions: Modifications at the carbon atom adjacent to the carbonyl group can influence activity. For example, the synthesis of 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone yielded a potent inhibitor of both Acetylcholinesterase (AChE) and Glutathione S-transferase (GST). bohrium.com

Chain Extension/Modification: Altering the linker between the indole and a terminal group can dramatically affect potency. In one study on Trypanosoma cruzi inhibitors, homologating the side chain (extending it) or reversing the amide linkage resulted in significant changes in activity and metabolic stability. acs.org

The following table summarizes the impact of various substitutions on the biological activity of indole scaffolds based on findings from multiple studies.

| Substitution Site | Substituent Type | Impact on Biological Activity | Reference(s) |

| Indole N1 | Methyl | Neutral lipophilicity, can be crucial for activity or lead to inactivity depending on the target. | |

| Indole N1 | Pentyl | Potent cannabinoid receptor agonism. | |

| Indole C3 | Aryl (Br-substituted) | Favorable for tyrosine kinase inhibition. | mdpi.com |

| Indole C5 | Halogen (F) | Can decrease activity (e.g., GPR84 antagonists). | acs.org |

| Indole C5/C7 | Halogens (F, Cl, Br) | Can influence cytotoxicity. | mdpi.com |

| Ethanone α-Carbon | Azido group | Potent AChE and GST inhibition (in a 2-methyl-1H-indol-3-yl series). | bohrium.com |

Comparative Analysis of Isomers and Analogues

The specific positioning of the acetyl group on the indole ring significantly influences the compound's chemical and biological properties. A comparative analysis of 1-(1-methyl-1H-indol-4-yl)ethanone with its isomers reveals critical SAR insights.

Positional Isomers of 1-(1-Methyl-1H-indol-yl)ethanone:

The acetyl group can be attached to various positions on the indole benzene (B151609) ring, leading to distinct isomers.

| Compound Name | CAS Number | Acetyl Position |

| 1-(1-Methyl-1H-indol-3-yl)ethanone | 61640-20-8 | 3 |

| This compound | 120160-29-4 | 4 |

| 1-(1-Methyl-1H-indol-5-yl)ethanone | 202584-26-7 | 5 |

| 1-(1-Methyl-1H-indol-6-yl)ethanone | 1337880-87-1 | 6 |

1-(1-methyl-1H-indol-3-yl)ethanone vs. This compound: The C3 position of indole is more reactive towards electrophilic substitution than the C4 position, making the synthesis of the 3-yl isomer more straightforward. From a structural standpoint, indole derivatives with substituents at the C3 position often exhibit planar geometries that are conducive to receptor binding. In contrast, 4-substituted analogs like the title compound may experience steric hindrance, which can affect their interaction with biological targets.

2-Substituted vs. 3-Substituted Indoles: Studies on N-piperidinyl indoles as nociceptin (B549756) opioid receptor (NOP) ligands revealed significant differences based on the substitution position. 2-substituted indoles were found to have higher NOP binding affinities and acted as full agonists, whereas the corresponding 3-substituted indoles were partial agonists. nih.gov This highlights that a simple shift in the substituent position from C3 to C2 can fundamentally alter the intrinsic activity of the molecule at its receptor. nih.gov

5-Indolyl vs. 6-Indolyl Analogues: In a series of indolyl-imidazopyridines designed as tubulin inhibitors, an "indole-walk" study was performed to determine the optimal attachment point. The 6-indolyl substituted compound demonstrated improved cytotoxic potency and metabolic stability in human liver microsomes compared to the 5-indolyl analogue. nih.gov This suggests that the 6-position may offer a more favorable vector for interaction with the target and can positively influence pharmacokinetic properties. nih.gov

Design Strategies for Enhanced Molecular Target Specificity and Potency

The development of potent and selective indole-based drugs relies on rational design strategies that leverage SAR data and structural biology insights.

Structure-Based Drug Design (SBDD): This is a powerful strategy where the three-dimensional structure of a biological target is used to design inhibitors. For example, a series of indole inhibitors for human non-pancreatic secretory phospholipase A2 (hnps-PLA2) were optimized using crystal structures of the enzyme-inhibitor complexes. This approach led to a nearly 1000-fold improvement in binding affinity. nih.gov Similarly, SBDD was used to optimize tricyclic indole diazepinone inhibitors of the anti-apoptotic protein Mcl-1, achieving picomolar binding affinity. acs.org

Scaffold Hopping and Hybridization: This strategy involves replacing a core molecular scaffold with a different one while retaining key binding interactions, or combining pharmacophores from different known active molecules. A novel series of indole-based benzenesulfonamides were designed by hybridizing the indole scaffold with a sulfonamide moiety, a known zinc-binding group, to create potent and selective human carbonic anhydrase II inhibitors. mdpi.com

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic profiles. In the optimization of anti-Trypanosoma cruzi agents, reversing an amide linker was explored as a bioisosteric replacement, which restored potency similar to the parent compound but with altered metabolic stability. acs.org

Targeting Specific Interactions: Design can be focused on exploiting specific interactions within a receptor's binding pocket. For instance, molecular docking of N-piperidinyl indoles suggested that an ionic interaction between a basic group on the indole substituent and acidic residues on the NOP receptor was responsible for improved binding affinity. nih.gov

Fragment-Based Drug Discovery and Lead Optimization Principles Applied to Indole Scaffolds

Fragment-based drug discovery (FBDD) and lead optimization are key stages in the drug development pipeline where the indole scaffold has proven to be exceptionally valuable.

Fragment-Based Drug Discovery (FBDD): FBDD starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead with higher affinity and selectivity. The indole core itself can be considered a high-value fragment or scaffold. Waldmann's group, for example, deconstructed natural products (NPs) to create a library of NP-derived fragments for screening, demonstrating the utility of this approach. nih.gov The indole scaffold, being a common feature in many bioactive natural products, is an ideal starting point for such fragment-elaboration strategies. mdpi.comnih.gov

Lead Optimization: Once a lead compound is identified, it undergoes optimization to improve its drug-like properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Key principles applied to indole scaffolds include:

Structural Simplification: This strategy aims to reduce molecular complexity, which can improve synthetic accessibility and drug-likeness. nih.gov This can involve reducing the number of rings or eliminating redundant chiral centers while retaining the key pharmacophoric elements essential for biological activity. nih.gov

Improving Metabolic Stability: A significant challenge in lead optimization is overcoming rapid metabolism. For indole derivatives, this often involves modifying positions susceptible to oxidation by cytochrome P450 enzymes. As seen in the indolyl-imidazopyridine series, shifting a substituent from the 5- to the 6-position of the indole ring not only improved potency but also increased the metabolic half-life. nih.gov

Enhancing Solubility: Poor aqueous solubility can hinder a drug's absorption and bioavailability. Medicinal chemistry strategies, such as the introduction of polar groups or ionizable functions, are employed to improve this property in indole-based leads. acs.org

Multi-Objective Optimization: Modern lead optimization often involves simultaneously addressing multiple parameters like affinity, selectivity, and pharmacokinetic properties. researchgate.net This requires a balanced approach to molecular modification, where an improvement in one area (e.g., potency) does not come at a significant detriment to another (e.g., safety or metabolic stability).

The versatility of the indole scaffold, combined with these rational design and optimization strategies, continues to make it a highly attractive and successful framework in the quest for new medicines. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Structural Diversification

The ability to generate a wide array of structurally diverse analogs from a core scaffold is fundamental to modern drug discovery and materials science. acs.orgresearchgate.net For 1-(1-Methyl-1H-indol-4-yl)ethanone, research is moving beyond classical synthetic routes, such as the direct acylation of 1-methylindole (B147185), towards more sophisticated and efficient methodologies.

Key emerging strategies include:

Multicomponent Reactions (MCRs) : These reactions offer a streamlined approach to building molecular complexity in a single step. nih.govekb.eg MCRs, such as the Yonemitsu-type trimolecular condensation, allow for the combination of indoles, aldehydes, and 1,3-dicarbonyl compounds to rapidly generate diverse libraries of polyfunctionalized indole (B1671886) derivatives. nih.govekb.eg Applying these strategies to the this compound framework could yield novel structures with unique properties.

Catalytic Approaches : The use of advanced catalysts is improving the efficiency, selectivity, and sustainability of indole synthesis. nih.gov Methodologies employing base catalysts, Brønsted and Lewis acids, and even organocatalysts are being developed to facilitate reactions like Friedel-Crafts alkylation and condensation reactions on the indole ring. acs.orgnih.gov For instance, the Hantzsch reaction has been used to synthesize complex thiazolyl-indoles from haloacetyl indole precursors. nih.gov

Automated Synthesis : Technologies like acoustic dispensing ejection (ADE) are enabling the miniaturized, automated, and accelerated synthesis of small molecule libraries on a nanoscale. rug.nl This allows for the rapid exploration of a vast chemical space around the this compound scaffold, generating large, unbiased libraries for screening purposes. rug.nl

A summary of synthetic approaches for creating diverse indole derivatives is presented below.

| Synthetic Strategy | Description | Potential Application for Structural Diversification |

| Modified Aldol Condensation | Condensation of heteroaromatic aldehydes (e.g., indole-3-carbaldehyde) with dicarbonyl compounds like acetylacetone (B45752) to form complex cyclohexanone (B45756) intermediates, which can be further cyclized. jmchemsci.com | Creation of complex, fused heterocyclic systems attached to the indole core. |

| One-Pot Multicomponent Reactions | Combining three or more reactants in a single vessel to form a final product that incorporates portions of all reactants, often catalyzed by a simple base like triethylamine. ekb.eg | Rapid generation of diverse libraries by varying the component inputs, such as active methylene (B1212753) compounds and various amines. ekb.eg |

| N-Arylation/Alkylation | Copper-catalyzed or base-mediated (e.g., NaH) reactions to add substituents to the indole nitrogen. nih.govrsc.org | Introduction of a wide variety of aryl or sulfonyl groups at the N-1 position of the indole ring for structure-activity relationship studies. |

| Friedel-Crafts Acylation | Lewis acid (e.g., AlCl3) catalyzed acylation to introduce keto groups onto the indole ring system, typically at the C-3 position. nih.gov | Modification of the ethanone (B97240) side chain or introduction of additional carbonyl functionalities. |

Exploration of Undiscovered Biological Targets and Pathways for Indole Ethanones

Indole derivatives are known to interact with a multitude of biological targets, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. mdpi.comnrfhh.comresearchgate.net The future in this area lies in identifying novel molecular targets and elucidating the mechanisms of action for compounds like this compound.

Promising areas of exploration include:

Targeting Novel Enzymes : While indole derivatives have been studied as inhibitors of enzymes like COX-2 and various kinases, there is a vast, unexplored landscape of enzymatic targets. researchgate.netnih.gov For example, S-adenosyl methionine (SAM)-utilizing enzymes, which are critical in pathogens for processes like tRNA methylation and B12 biosynthesis, represent a potential class of targets for new indole-based antibiotics. nih.gov

Modulation of Transcription Factors and Signaling Pathways : The indole scaffold can mimic peptide structures, allowing it to bind to and modulate the function of proteins involved in cellular signaling. researchgate.net Research into how indole ethanones might affect pathways like the auxin biosynthesis pathway in plants or transcription factors involved in cancer progression could open new therapeutic avenues. nih.gov

Anti-infective Mechanisms Beyond Direct Killing : Indole itself is a signaling molecule in bacteria, regulating processes like biofilm formation and virulence. researchgate.net Developing analogs of this compound that act as anti-virulence agents by interfering with these signaling pathways, rather than directly killing the bacteria, is an attractive strategy to combat antibiotic resistance. researchgate.net

| Known Biological Activity of Indole Derivatives | Example Target/Pathway | Potential for Indole Ethanones |

| Anticancer | Tubulin polymerization, Estrogen Receptor α (ERα), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Indoleamine 2,3-dioxygenase-1 (IDO1). mdpi.comnih.gov | Design of specific inhibitors targeting key oncogenic pathways. |

| Antimicrobial | DNA gyrase, S-adenosyl methionine (SAM) utilizing enzymes (e.g., MetK, Dam, TrmD). jmchemsci.comnih.gov | Development of broad-spectrum antibiotics or agents to combat multi-drug resistant pathogens. nih.gov |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2). researchgate.net | Creation of novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved profiles. |

| Antiviral | Reverse Transcriptase (HIV). nih.gov | Exploration as scaffolds for inhibitors of viral replication enzymes. |

Advanced Computational Approaches for Predictive Modeling and Drug Design

The integration of computational chemistry is revolutionizing drug discovery by accelerating the design process and reducing costs. espublisher.comespublisher.com For this compound and its derivatives, these in silico methods are crucial for predicting biological activity and guiding synthetic efforts.

Key computational techniques include:

Molecular Docking : This method predicts the preferred orientation and binding affinity of a molecule to a specific protein target. researchgate.net It is widely used to screen virtual libraries of indole derivatives against targets like COX-2, DNA gyrase, or acetylcholinesterase to identify promising candidates for synthesis. jmchemsci.comresearchgate.netbohrium.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comespublisher.com These models can predict the inhibitory activity (e.g., IC₅₀) of newly designed indole analogs before they are synthesized, helping to prioritize the most promising compounds. espublisher.com

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. espublisher.com This technique can refine binding energy calculations and assess the stability of the interactions predicted by molecular docking, offering a more accurate picture of the binding event. espublisher.com

These computational tools, often used in combination, provide a powerful framework for the rational design of novel indole ethanone derivatives with enhanced specificity and potency. espublisher.com

Integration with High-Throughput Screening for New Research Avenues

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. bio-connect.nl The combination of diverse compound libraries with HTS is a powerful engine for drug discovery. researchgate.netrug.nl

For this compound, this integration is critical for:

Discovering Novel Bioactivities : Screening libraries of structurally diverse indole ethanones against a wide range of biological targets can uncover unexpected activities and open up entirely new research directions. rug.nlbio-connect.nl Phenotypic screens, which measure the effect of a compound on cell behavior without a preconceived target, are particularly valuable for identifying first-in-class therapeutic agents. bio-connect.nl

Identifying Hits for Undruggable Targets : Many diseases are driven by proteins, such as transcription factors or components of protein-protein interactions, that have been considered "undruggable" by traditional methods. Screening diverse indole libraries, which can explore a broader chemical space beyond "flat" heterocyclic compounds, increases the chance of finding molecules that can modulate these challenging targets. rug.nl

Accelerating Hit-to-Lead Optimization : Once initial hits are identified, HTS can be used to screen smaller, more focused libraries of related analogs to quickly establish structure-activity relationships and optimize for potency and other desirable properties. bio-connect.nl

The development of "on-the-fly" libraries, synthesized in nanoscale formats specifically for an HTS campaign, represents the future of this approach, allowing for a more dynamic and targeted exploration of the chemical space around scaffolds like this compound. rug.nl

Potential for Applications in Materials Science or Catalysis

While the primary focus for indole derivatives has been in medicine, their unique electronic and structural properties make them attractive candidates for non-biological applications.

Organocatalysis : The indole ring possesses unique features, including the ability to act as a hydrogen-bond donor via its N-H group, which can be exploited in catalysis. acs.orgmdpi.com Chiral indole derivatives have been developed as organocatalysts for enantioselective reactions. acs.org The this compound scaffold could be modified to incorporate chiral moieties, potentially leading to a new class of catalysts.

Materials Science : Substituted indoles are recognized as important intermediates in the synthesis of organic materials. nih.gov Their conjugated π-system suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics. Further research is needed to explore how the specific electronic properties of this compound could be harnessed for these applications.

Ligands for Catalysis : Indole derivatives can serve as ligands that enhance the catalytic activity of metals like copper in coupling reactions. rsc.org These catalytic systems are valuable for synthesizing complex molecules, including pharmaceuticals and organic materials, suggesting a meta-application where indole derivatives are used to create other valuable compounds. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.